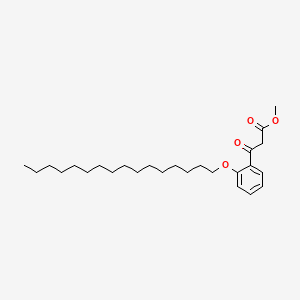
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate is an ester compound characterized by the presence of a hexadecyloxy group attached to a phenyl ring, which is further connected to a 3-oxopropionate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate typically involves the esterification of 3-(o-(hexadecyloxy)phenyl)-3-oxopropionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are employed to facilitate the reaction.
Major Products Formed
Hydrolysis: 3-(o-(hexadecyloxy)phenyl)-3-oxopropionic acid and methanol.
Reduction: 3-(o-(hexadecyloxy)phenyl)-3-hydroxypropionate.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in the study of ester hydrolysis and other biochemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate involves its interaction with various molecular targets, depending on the specific reaction or application. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(o-(dodecyloxy)phenyl)-3-oxopropionate: Similar structure but with a shorter alkyl chain.
Methyl 3-(o-(octadecyloxy)phenyl)-3-oxopropionate: Similar structure but with a longer alkyl chain.
Uniqueness
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it particularly useful in applications where these properties are critical.
Propriétés
Numéro CAS |
55017-92-0 |
|---|---|
Formule moléculaire |
C26H42O4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
methyl 3-(2-hexadecoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-30-25-20-17-16-19-23(25)24(27)22-26(28)29-2/h16-17,19-20H,3-15,18,21-22H2,1-2H3 |
Clé InChI |
IPJRKWPQYPZWAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


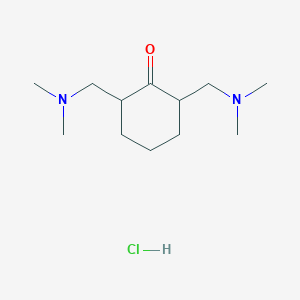
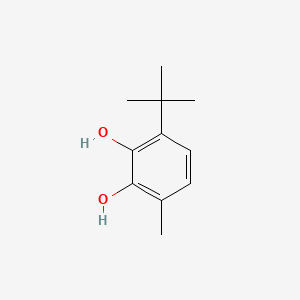
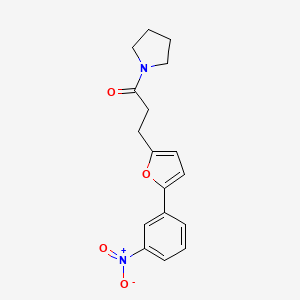
![3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11963176.png)
![(5Z)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963179.png)
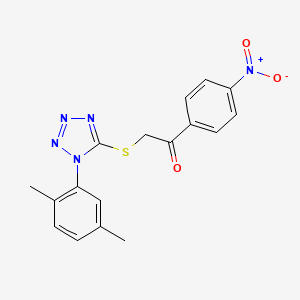
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963190.png)
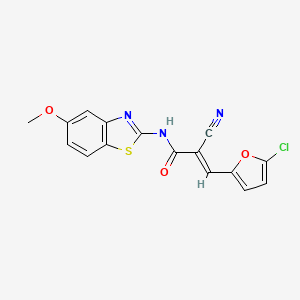
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963195.png)
![3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid](/img/structure/B11963203.png)


![5-(phenoxymethyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963218.png)

